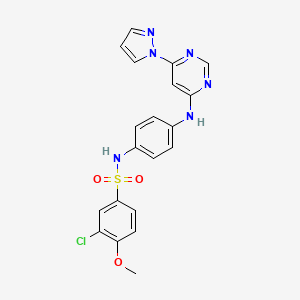
4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate is an organic compound with the molecular formula C16H15ClO4 and a molecular weight of 306.74 g/mol. This compound is characterized by the presence of a chloro-substituted phenyl ring and a dimethoxybenzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate typically involves the esterification of 4-chloro-2-methylphenol with 2,6-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-chloro-2-methylphenol and 2,6-dimethoxybenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions are employed.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 4-amino-2-methylphenyl 2,6-dimethoxybenzoate or 4-thio-2-methylphenyl 2,6-dimethoxybenzoate can be formed.
Hydrolysis: The primary products are 4-chloro-2-methylphenol and 2,6-dimethoxybenzoic acid.
科学研究应用
4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The chloro group and the ester functionality play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity .
相似化合物的比较
Similar Compounds
4-Chloro-2-methylphenol: This compound shares the chloro and methyl substitutions on the phenyl ring but lacks the ester group, making it less reactive in esterification reactions.
2,6-Dimethoxybenzoic Acid: This compound contains the dimethoxybenzoate structure but lacks the chloro-substituted phenyl ring, affecting its overall reactivity and applications.
Uniqueness
4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate is unique due to the combination of its chloro-substituted phenyl ring and dimethoxybenzoate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various research applications compared to its individual components .
属性
IUPAC Name |
(4-chloro-2-methylphenyl) 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-10-9-11(17)7-8-12(10)21-16(18)15-13(19-2)5-4-6-14(15)20-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJOFCVXDXOYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
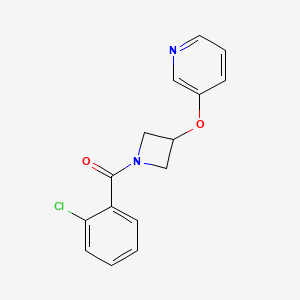
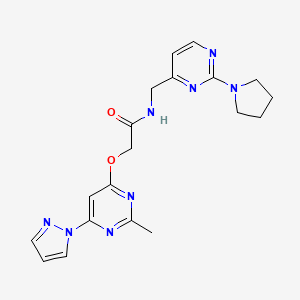


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2742621.png)
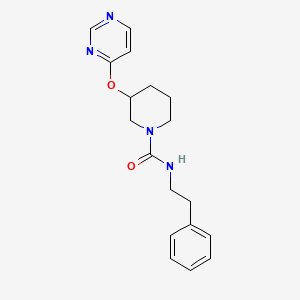
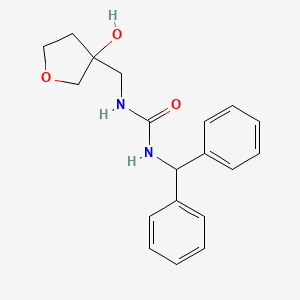
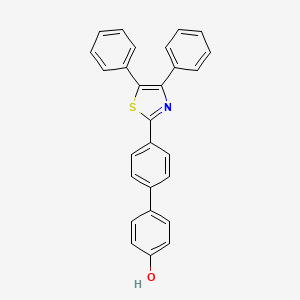
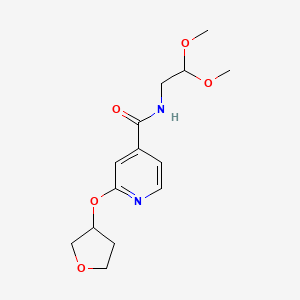
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2742630.png)
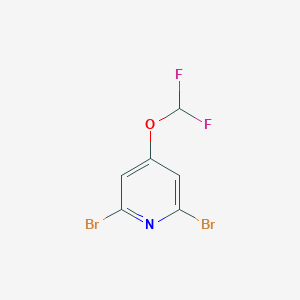
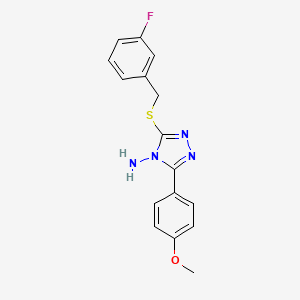
![3-(4-ethoxyphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2742635.png)
